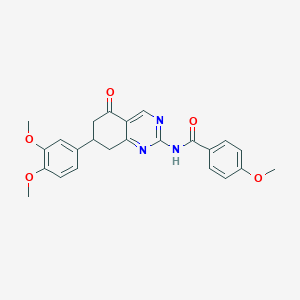

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide

Description

This compound, with the molecular formula C₂₅H₂₅N₃O₅ (molecular weight: 455.49 g/mol), features a tetrahydroquinazolinone core substituted at position 7 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-methoxybenzamide moiety. The 3,4-dimethoxy substitution on the phenyl ring and the 4-methoxy group on the benzamide are critical structural elements hypothesized to influence biological activity, solubility, and binding affinity.

Properties

Molecular Formula |

C24H23N3O5 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C24H23N3O5/c1-30-17-7-4-14(5-8-17)23(29)27-24-25-13-18-19(26-24)10-16(11-20(18)28)15-6-9-21(31-2)22(12-15)32-3/h4-9,12-13,16H,10-11H2,1-3H3,(H,25,26,27,29) |

InChI Key |

ZUOBGDKIPVNTNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Substitution with 3,4-Dimethoxyphenyl Group:

Attachment of the 4-Methoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated precursors and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Impact of Substituents on Physicochemical Properties

- Quinazolinone Core Substitutions: The 3,4-dimethoxyphenyl group in the target compound and Compound C introduces electron-donating methoxy groups, which may enhance binding to aromatic-rich enzyme pockets compared to the 4-methylphenyl group in Compounds A and B. The 4-methylphenyl substitution (Compounds A and B) simplifies synthesis but may limit target engagement due to reduced hydrogen-bonding capacity .

Amide Group Variations :

- The 4-methoxybenzamide in the target compound offers a balance of polarity and steric bulk, whereas the 3,5-dimethoxybenzamide in Compound A increases symmetry and lipophilicity, possibly affecting off-target interactions .

- Compound C’s 2-ethylbutanamide substituent introduces a flexible aliphatic chain, which may improve metabolic stability but reduce target affinity compared to aromatic amides .

Biological Activity

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinazolines and features a complex structure characterized by multiple aromatic rings and functional groups. The molecular formula is , with a molecular weight of 401.43 g/mol. Its IUPAC name is this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

- Antioxidant Properties : The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and topoisomerases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.2 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

These results indicate that the compound has a promising profile as an anticancer agent.

Case Studies

- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. Histological analysis indicated that tumors exhibited increased apoptosis and decreased angiogenesis.

Discussion

The biological activity of this compound highlights its potential as a therapeutic candidate for cancer treatment. Its ability to target multiple pathways involved in cancer progression makes it a versatile compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.